![molecular formula C23H21N5O4 B2554012 6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione CAS No. 876671-15-7](/img/structure/B2554012.png)
6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including the compound , have been found to have significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents . This is particularly important in the face of increasing microbial resistance to currently available antimicrobial medicines .
Antifungal Activity
Furan derivatives have also been tested for their antifungal properties . For instance, tests were performed on Candida albicans, Microsporum audouinii, Cryptococcus neoformans, and Aspergillus niger .
Antiviral Activity
Furan-containing compounds have been studied for their potential antiviral properties . This makes them valuable active ingredients in medicine .
Antioxidant Properties
Furan derivatives are also known for their antioxidant properties . This makes them useful in the prevention of diseases caused by oxidative stress .
Antitumor Activity
Furan derivatives have been studied for their potential antitumor activities . This could make them valuable in the development of new cancer treatments .
Use in Synthesis of Other Compounds
Furan is a key starting material for a variety of industries for the preparation of many useful products . It is used to produce pharmaceuticals, resin, agrochemicals, and lacquers .
Use in Sustainable Development
Furan is processed from furfural, which is an organic compound obtained from biomass feedstock . Thus, furan is a green and environmentally friendly material, making it a key material in the transition towards sustainable development .
Use in the Creation of Secure Antimicrobial Agents
The crucial facts presented in the research may aid in the creation of more effective and secure antimicrobial agents . This is particularly important in the fight against microbial resistance .
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c1-14-15(2)28-19-20(24-22(28)26(14)12-17-10-7-11-32-17)25(3)23(31)27(21(19)30)13-18(29)16-8-5-4-6-9-16/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXYEKGUICTODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CC(=O)C5=CC=CC=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Furan-2-ylmethyl)-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione |
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